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Abstract
The Dihydrofolate Reductase (DHFR) gene harbors a common 19-base pair (19-bp)

insertion/deletion polymorphism within its first intron that has garnered significant attention for

its functional implications on gene expression and its association with various clinical

outcomes. This technical guide provides a comprehensive overview of the core function of this

polymorphism, with a particular focus on its molecular mechanisms, impact on folate

metabolism, and relevance in disease susceptibility and drug response. We present a

synthesis of current quantitative data, detailed experimental methodologies for its study, and

visual representations of the key pathways and workflows to facilitate a deeper understanding

for researchers, scientists, and professionals in drug development.

Introduction
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the

reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are

essential for the synthesis of purines, thymidylate, and several amino acids, making DHFR a

critical component for DNA synthesis, repair, and methylation.[2] Given its pivotal role,

variations in DHFR expression or function can have significant physiological consequences.

A widely studied polymorphism in the DHFR gene is a 19-base pair insertion/deletion located in

intron 1.[2][3][4] While located in a non-coding region, this polymorphism is believed to be
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functional, influencing DHFR transcription and, consequently, cellular folate homeostasis.[1][5]

Its prevalence varies across different populations, with the homozygous deletion (del/del)

genotype found in approximately 10.5% to 48% of individuals.[3] This guide delves into the

molecular and clinical ramifications of this intronic deletion.

Molecular Function of the 19-bp Deletion
Impact on DHFR Gene Transcription
The primary proposed mechanism by which the 19-bp deletion exerts its function is through the

alteration of DHFR gene transcription. The deleted sequence is thought to contain a binding

site for the Sp1 transcription factor, which is involved in the cell cycle regulation of DHFR

transcription.[6][7] The removal of this binding site is hypothesized to affect the binding of

transcriptional regulators, thereby modulating mRNA expression levels.

However, the reported effects of the deletion on transcription have been inconsistent across

studies. Some research suggests that the deletion allele leads to increased DHFR mRNA

expression. For instance, one study observed a dose-dependent relationship, with individuals

homozygous for the deletion (-/-) exhibiting 4.8-fold higher DHFR mRNA levels compared to

those with the insertion/insertion (+/+) genotype.[1] Conversely, other studies have proposed

that the deletion might decrease DHFR expression or have no significant effect.[4][7] These

conflicting findings may be attributable to differences in study populations, tissue types

analyzed, and experimental methodologies.

Influence on Folate Metabolism
The 19-bp deletion has been shown to have a tangible impact on folate metabolism,

particularly concerning the processing of synthetic folic acid from supplements and fortified

foods.[1][6] DHFR is responsible for the slow reduction of folic acid to DHF, which is then

rapidly converted to THF.[3]

Studies have indicated that individuals with the del/del genotype who consume high amounts of

folic acid have a higher prevalence of unmetabolized folic acid in their plasma.[6][8]

Furthermore, at low folic acid intakes, the del/del genotype is associated with lower red blood

cell folate concentrations, suggesting an impaired ability to assimilate folic acid into cellular

folate stores.[6][8]
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Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the DHFR 19-

bp deletion, categorized by its effect on gene expression, disease risk, and folate metabolism.

Table 1: Effect of DHFR 19-bp Deletion on mRNA
Expression

Genotype
Comparison

Fold Change in
DHFR mRNA

Tissue/Cell Type Reference

-/- vs. +/+ 4.8-fold increase Not specified [1]

del/del vs. ins/ins
50% higher

expression
Not specified [5]

Table 2: Association of DHFR 19-bp Deletion with
Disease Risk (Odds Ratios)
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Condition Genotype Population
Odds Ratio
(95% CI)

P-value Reference

Breast

Cancer

(Multivitamin

Users)

+/- vs. +/+

Long Island

Breast

Cancer Study

1.26 (0.96,

1.66)

0.02 (for

trend)
[1]

Breast

Cancer

(Multivitamin

Users)

-/- vs. +/+

Long Island

Breast

Cancer Study

1.52 (1.08,

2.13)

0.02 (for

trend)
[1]

Nonsyndromi

c Cleft

Lip/Palate

D/D vs. W/W Iranian
0.33 (0.32,

0.88)
0.027 [4]

Nonsyndromi

c Cleft

Lip/Palate

D/D vs.

W/W+W/D
Iranian

0.45 (0.20,

0.99)
0.046 [4]

Autism del/del Not specified
2.69 (1.00,

7.28)
<0.05 [9]

Spina Bifida

(Mothers)

del/del vs.

other

genotypes

Not specified 2.035 Significant [7]

Table 3: Impact of DHFR 19-bp Deletion on Folate
Metabolites
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Parameter Genotype
Folic Acid
Intake

Finding P-value Reference

High

Circulating

Unmetabolize

d Folic Acid

del/del ≥500 µg/d
47.0%

prevalence

P for

interaction =

0.03

[8]

High

Circulating

Unmetabolize

d Folic Acid

WT/del ≥500 µg/d
21.4%

prevalence

P for

interaction =

0.03

[8]

High

Circulating

Unmetabolize

d Folic Acid

WT/WT ≥500 µg/d
24.4%

prevalence

P for

interaction =

0.03

[8]

Red Blood

Cell Folate
del/del <250 µg/d 732.3 nmol/L

P for

interaction =

0.01

[8]

Red Blood

Cell Folate
WT/WT <250 µg/d 844.4 nmol/L

P for

interaction =

0.01

[8]

Clinical Relevance and Implications for Drug
Development
The functional consequences of the DHFR 19-bp deletion extend to several clinical areas,

making it a point of interest for both disease risk assessment and pharmacogenetics.

Cancer Susceptibility
The association between the 19-bp deletion and cancer risk appears to be modulated by folate

intake. The increased risk of breast cancer among multivitamin users with the deletion allele

suggests a complex gene-nutrient interaction.[1] Conversely, a protective role has been
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suggested in adult acute lymphoblastic leukemia.[2] These findings highlight the importance of

considering both genetic predisposition and dietary factors in cancer etiology.

Developmental Disorders
The conflicting reports regarding the role of the 19-bp deletion in neural tube defects (NTDs)

underscore the complexity of folate-dependent developmental processes.[2][4] While some

studies suggest an increased risk for mothers of children with spina bifida, others propose a

protective effect.[4][7] The deletion has also been implicated as a risk factor for autism.[9]

Response to Antifolate Drugs
DHFR is the primary target of antifolate drugs like methotrexate (MTX), which are widely used

in chemotherapy.[10] Variations in DHFR expression can influence sensitivity to these drugs.[2]

[10] Although the direct impact of the 19-bp deletion on MTX resistance is still under

investigation, polymorphisms affecting DHFR expression are known to be potential

determinants of treatment outcome.[10][11] For drug development professionals,

understanding how this polymorphism affects DHFR levels could inform strategies for

personalized medicine and the development of novel antifolates.

Experimental Protocols
Genotyping of the DHFR 19-bp Deletion
a) Allele-Specific Polymerase Chain Reaction (AS-PCR)

This method utilizes primers specific to either the insertion or the deletion allele to selectively

amplify the target sequence.

DNA Extraction: Genomic DNA is isolated from whole blood or other tissues using standard

commercial kits (e.g., QIAamp DNA Blood Mini Kit).

Primer Design: Two forward primers are designed: one spanning the 19-bp insertion

sequence and another flanking the deletion junction. A common reverse primer is also used.

PCR Amplification: Two separate PCR reactions are performed for each sample, one with

the insertion-specific forward primer and the common reverse primer, and the other with the

deletion-specific forward primer and the common reverse primer.
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Gel Electrophoresis: The PCR products are resolved on an agarose or polyacrylamide gel.

The presence of a band in a specific reaction indicates the presence of that allele.

Homozygotes will show a band in only one of the reactions, while heterozygotes will show

bands in both.

b) TaqMan Real-Time PCR Assay

This is a high-throughput method that uses fluorescently labeled probes to differentiate

between the alleles.

DNA Preparation: Genomic DNA is extracted and quantified.

Assay Components:

Forward and reverse primers flanking the polymorphic region.

Two TaqMan probes, each specific to one allele (insertion or deletion). The probes are

labeled with different fluorescent reporter dyes (e.g., FAM for the insertion allele and VIC

for the deletion allele) and a common quencher.[3]

Real-Time PCR: The reaction is performed on a real-time PCR instrument. The instrument

monitors the fluorescence emitted as the probes bind and are cleaved during amplification.

Genotype Calling: The software analyzes the fluorescence signals from each dye to

determine the genotype of the sample.

Quantification of DHFR mRNA Expression
Reverse Transcription Quantitative PCR (RT-qPCR)

This is the gold standard for measuring gene expression levels.

RNA Extraction: Total RNA is isolated from the cells or tissues of interest using a suitable

method (e.g., TRIzol reagent or commercial kits).

RNA Quality Control: The integrity and purity of the RNA are assessed using

spectrophotometry (A260/A280 ratio) and gel electrophoresis.
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Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA)

using a reverse transcriptase enzyme and oligo(dT) or random primers.

qPCR: The cDNA is then used as a template for qPCR with primers specific for the DHFR

gene. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified for normalization.

Data Analysis: The relative expression of DHFR mRNA is calculated using the comparative

Ct (ΔΔCt) method, where the expression in samples with the deletion genotypes is

compared to the expression in samples with the wild-type (insertion) genotype.

Visualizations
Diagram 1: Proposed Mechanism of Transcriptional
Regulation

Proposed Mechanism of DHFR Transcription Regulation by the 19-bp Deletion
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Caption: Proposed impact of the 19-bp deletion on DHFR gene transcription via the Sp1

binding site.

Diagram 2: Experimental Workflow for Functional
Analysis

Workflow for Functional Analysis of DHFR 19-bp Deletion
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Caption: A typical experimental workflow for investigating the functional impact of the DHFR 19-

bp deletion.

Diagram 3: Role of DHFR in Folate Metabolism

Impact of DHFR 19-bp Deletion on Folate Metabolism
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Caption: The central role of DHFR in folate metabolism and the potential consequences of the

19-bp deletion.

Conclusion
The 19-bp deletion polymorphism in the DHFR gene is a functional genetic variant with

significant, albeit sometimes conflicting, implications for gene expression, folate metabolism,

and clinical outcomes. Its impact appears to be highly context-dependent, often influenced by

dietary factors such as folic acid intake. For researchers and drug development professionals,

this polymorphism represents a key area of investigation for understanding disease etiology,

identifying at-risk populations, and advancing personalized medicine, particularly in the realms

of oncology and developmental biology. Further research is warranted to elucidate the precise

molecular mechanisms and to reconcile the divergent findings across different studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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